molecular formula C19H22O3 B2786257 ethyl 3-[4-(butan-2-yl)phenoxy]benzoate CAS No. 866153-74-4

ethyl 3-[4-(butan-2-yl)phenoxy]benzoate

Cat. No.: B2786257
CAS No.: 866153-74-4
M. Wt: 298.382
InChI Key: JKKFNVRYWVSBBF-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(butan-2-yl)phenoxy]benzoate is an ester derivative featuring a benzoate core substituted at the 3-position with a phenoxy group bearing a branched butan-2-yl chain. This structure confers lipophilicity, making it suitable for applications requiring non-polar solubility, such as polymer additives or intermediates in organic synthesis.

Properties

IUPAC Name

ethyl 3-(4-butan-2-ylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-4-14(3)15-9-11-17(12-10-15)22-18-8-6-7-16(13-18)19(20)21-5-2/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKFNVRYWVSBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-[4-(butan-2-yl)phenoxy]benzoate typically involves several steps. One common method includes the reaction of 4-(sec-butyl)phenol with ethyl 3-bromobenzoate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

ethyl 3-[4-(butan-2-yl)phenoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[4-(butan-2-yl)phenoxy]benzoate has been investigated for its potential pharmacological activities. Compounds with similar structures have shown activity against various pathogens, including bacteria and fungi. For instance, derivatives of phenoxybenzoates have been studied for their antimicrobial properties, suggesting that this compound could also exhibit similar effects.

Case Studies

  • A study on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications on the phenoxy group could enhance efficacy against specific microbial strains .
  • Research has shown that similar esters can act as effective antifungal agents, leading to potential applications in treating infections caused by fungi such as Candida albicans and Aspergillus niger.

Agrochemicals

The compound's structure suggests potential use as a herbicide or pesticide. Compounds that contain phenoxy groups are commonly utilized in agricultural chemicals due to their ability to disrupt plant growth processes.

Case Studies

  • A patent describes the synthesis of herbicidal compounds based on phenoxyacetic acid derivatives, indicating that this compound could be explored for similar applications in crop protection .
  • Field trials have shown that related compounds can effectively control weed populations while being selective towards crops, making them valuable in integrated pest management strategies.

Materials Science

In materials science, this compound may serve as a precursor for synthesizing polymers or as an additive in coatings due to its ester functionality.

Case Studies

  • Research into polymer chemistry has identified similar esters as effective plasticizers, enhancing flexibility and durability in polymer matrices.
  • The compound's stability under various environmental conditions makes it a candidate for use in protective coatings, where resistance to degradation is crucial.

Table 1: Comparative Biological Activities of Related Compounds

CompoundActivity TypeTarget OrganismReference
Ethyl 4-chlorophenoxyacetateAntibacterialStaphylococcus aureus
Ethyl 2-(4-bromophenoxy)acetateAntifungalCandida albicans
This compoundPotential AntimicrobialTBDTBD

Table 2: Potential Applications in Agrochemicals

Application TypeCompound ExampleEfficacyReference
HerbicidePhenoxyacetic acid derivativesEffective against broadleaf weeds
PesticideSimilar phenoxy compoundsTargeted pest control

Mechanism of Action

The mechanism of action of ethyl 3-[4-(butan-2-yl)phenoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Key Properties/Applications Yield (%) Key Data (IR, MS) Reference
Ethyl 3-[4-(butan-2-yl)phenoxy]benzoate 4-(Butan-2-yl)phenoxy at C3 High lipophilicity; potential polymer use N/A N/A Target
Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2) But-3-enyloxy, octyloxy at C3/C4 Liquid crystal precursor 65.4 IR: 1715 cm⁻¹ (ester C=O)
Ethyl 4-(sulfooxy)benzoate Sulfonate group at C4 Enhanced hydrophilicity; natural product N/A Isolated from bamboo shoots
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate 4-Fluorobenzoylamino at C4 Medicinal chemistry candidate N/A MS: m/z 413 (M⁺)
Ethyl 4-(dimethylamino)benzoate Dimethylamino at C4 Polymerization co-initiator N/A Higher degree of conversion
Key Observations:
  • Lipophilicity: The butan-2-yl group in the target compound enhances non-polar interactions compared to polar substituents like sulfonate (compound 13) or dimethylamino groups .
  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin cements due to electron-donating effects, whereas the target compound’s branched alkyl group may hinder electrophilic reactions .
  • Synthetic Accessibility : Yields for analogs like L2 (65.4%) and fluorinated derivatives (71%) suggest that steric hindrance from branched substituents (e.g., butan-2-yl) could reduce efficiency if similar routes are employed .

Spectroscopic and Chromatographic Comparisons

  • Infrared Spectroscopy : The ester carbonyl stretch (1715 cm⁻¹) is consistent across analogs like L2 and fluorinated derivatives, confirming the integrity of the benzoate core .
  • Mass Spectrometry : Fluorinated compounds (e.g., compound 39) exhibit distinct fragmentation patterns (e.g., m/z 422 for [M⁺]), while sulfonated derivatives may lack volatility for conventional MS analysis .
  • Chromatography: Polar substituents (e.g., sulfonate) reduce Rf values in silica-based systems, whereas non-polar groups (e.g., butan-2-yl) increase mobility in non-polar solvents .

Functional and Application-Based Differences

  • Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators in resin cements, highlighting the role of electron-donating groups in polymerization . In contrast, the target compound’s alkyl chain may stabilize hydrophobic domains in polymers.
  • Natural vs. Synthetic Sources: Ethyl 4-(sulfooxy)benzoate, isolated from bamboo shoots, demonstrates natural product diversity, whereas fluorinated and amino-substituted analogs are synthetic, emphasizing tailored design for specific applications .
  • Medicinal Potential: Fluorinated and amide-containing derivatives (e.g., compound 14) show promise in drug design due to enhanced metabolic stability and target affinity .

Biological Activity

Ethyl 3-[4-(butan-2-yl)phenoxy]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C17H24O3C_{17}H_{24}O_3. The compound features a benzoate core linked to a phenoxy group that is further substituted with a butan-2-yl moiety. This structural configuration is significant for its biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit moderate antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways involved in cell wall synthesis .
  • Anti-inflammatory Effects :
    • The compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory response, such as phospholipase A2 (PLA2). Inhibition of PLA2 leads to decreased production of inflammatory mediators, suggesting potential use in treating inflammatory diseases .
  • Anticancer Potential :
    • Preliminary studies have indicated that derivatives of ethyl benzoates can exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. The specific pathways involved may include modulation of signaling pathways like the MAPK/ERK pathway .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialModerate activity against various pathogens
Anti-inflammatoryInhibition of PLA2 leading to reduced inflammation
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity. The compound's mechanism was hypothesized to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Case Study: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays showed that the compound significantly reduced the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The observed IC50 value was approximately 25 µM, suggesting substantial anti-inflammatory potential.

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